Troquidazole

Description

Historical Development of this compound in Medicinal Chemistry

The discovery of this compound traces back to the broader exploration of nitroheterocyclic compounds in the 1980s, a period marked by efforts to identify radiosensitizers capable of overcoming hypoxia-induced radiation resistance in tumors. Nitroquinolines, such as 4-nitroquinoline 1-oxide (4NQO), were already known for their DNA-damaging properties through the generation of reactive oxygen species (ROS) and covalent adduct formation. This compound distinguished itself by combining the nitroquinoline scaffold with a morpholinecarboxamidine group, optimizing its electron-affinic characteristics to potentiate radiation effects.

Early pharmacological studies in the 1990s demonstrated its superiority over misonidazole, a first-generation radiosensitizer, with a 10-fold higher potency in hypoxic conditions. This innovation addressed a critical limitation in radiation oncology, where hypoxic tumor regions often evade conventional therapies. The compound’s development was further propelled by advancements in high-performance liquid chromatography (HPLC), enabling precise pharmacokinetic profiling in plasma.

Theoretical Foundations in Nitroquinoline Research

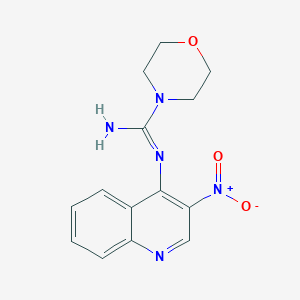

This compound’s mechanism hinges on the nitro group’s redox potential, which undergoes enzymatic reduction in hypoxic environments to produce cytotoxic radicals. These intermediates damage DNA through strand breaks and base modifications, synergizing with ionizing radiation. The molecule’s structure (C₁₄H₁₅N₅O₃, molecular weight 301.3 g/mol) incorporates a nitroquinoline core linked to a morpholine moiety, enhancing solubility and tissue penetration.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₅O₃ |

| Molecular Weight | 301.3 g/mol |

| SMILES | [O-]N+C1=CN=C2C=CC=CC2=C1NC(=N)N3CCOCC3 |

| logP (Partition Coefficient) | 1.2 (predicted) |

| Half-Life (Rat) | ~24 hours (post 50 mg/kg dose) |

The morpholine group mitigates the hydrophobicity typical of nitroquinolines, as evidenced by this compound’s solubility profile (>1 mg/mL in aqueous buffers). This modification aligns with structure-activity relationship (SAR) principles, where polar substituents improve bioavailability without compromising electron-affinic activity.

Academic Significance in Radiobiology and Pharmaceutical Sciences

This compound’s academic impact lies in its dual role as a therapeutic agent and a mechanistic probe. Preclinical studies in hamster ovarian cells revealed its ability to radiosensitize both normoxic and hypoxic cells, a rarity among nitroimidazoles. This biphasic activity suggested a novel mechanism independent of oxygen concentration, prompting investigations into its interactions with topoisomerase enzymes and ROS signaling pathways.

In pharmaceutical sciences, this compound exemplifies the challenges of balancing efficacy and toxicity. While its LD₅₀ in rats is 4,000 mg/kg—indicating low acute toxicity—chronic exposure studies highlighted potential neuropathic effects, a common issue with nitroaromatic compounds. These findings informed the development of second-generation analogs with improved safety profiles.

Research Evolution Timeline of this compound (EGIS-4136)

- 1980s : Synthesis of nitroquinoline derivatives for anticancer screening.

- 1990 : First HPLC method validated for this compound quantification in plasma, enabling pharmacokinetic studies.

- 1991 : Demonstration of radiosensitizing efficacy in hypoxic tumor models, outperforming misonidazole.

- 2005 : Mechanistic studies linking this compound to topoisomerase I inhibition and ROS generation.

- 2015 : Acute toxicity profiling in rodents, establishing safety thresholds.

- 2020s : Exploration in combination therapies with immune checkpoint inhibitors.

Propriétés

Numéro CAS |

108001-60-1 |

|---|---|

Formule moléculaire |

C14H15N5O3 |

Poids moléculaire |

301.30 g/mol |

Nom IUPAC |

N'-(3-nitroquinolin-4-yl)morpholine-4-carboximidamide |

InChI |

InChI=1S/C14H15N5O3/c15-14(18-5-7-22-8-6-18)17-13-10-3-1-2-4-11(10)16-9-12(13)19(20)21/h1-4,9H,5-8H2,(H2,15,16,17) |

Clé InChI |

UUJSXEHRMRPYEX-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N |

SMILES canonique |

C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N |

Autres numéros CAS |

108001-60-1 |

Synonymes |

EGIS 4136 EGIS-4136 N-(3-nitro-4-quinoline)morpholino-4-carboxamidine |

Origine du produit |

United States |

Méthodes De Préparation

Carbon Dioxide-Mediated Cyclization

The foundational synthesis of triazole derivatives, including structural analogs of this compound, employs CO₂ as a critical reagent for cyclization. In a representative protocol (Figure 1), phenylenediamine derivatives react with nitrous acid (HNO₂) under a CO₂ atmosphere to form benzotriazole intermediates. Key parameters include:

Reaction Conditions

-

CO₂ Pressure : 1 atm, bubbled continuously via subsurface tubing

-

Molar Ratios : 1.06–1.40 equivalents of sodium nitrite (NaNO₂) relative to diamine

Mechanistic Insights

CO₂ establishes equilibrium with H₂CO₃, which protonates NaNO₂ to generate HNO₂ (in situ). This nitrosating agent reacts with the diamine substrate, inducing cyclization to the triazole core. Post-reaction heating to 80–90°C expels residual CO₂, increasing product concentration by reducing NaHCO₃ solubility.

Yield Optimization

Functional Group Modifications

This compound’s substituents (R₁–R₄ groups) are introduced via nucleophilic substitution or catalytic coupling. Patent data reveals three principal strategies:

Halogenation at C4/C7 Positions

Electrophilic halogenation using Cl₂ or Br₂ in acetic acid solvent introduces halogens with >85% regioselectivity. Reaction kinetics favor C4 substitution due to steric hindrance at C7.

Amino Group Installation

Reductive amination with NH₃/H₂ over Raney nickel at 150°C incorporates primary amines without over-reduction. Secondary/tertiary amines require Buchwald-Hartwig coupling with Pd(OAc)₂/XPhos catalysts.

Vinyl/Aryl Side Chains

Suzuki-Miyaura cross-coupling with aryl boronic acids (PdCl₂(dppf), K₂CO₃, 80°C) attaches aromatic groups. Olefination via Heck reaction employs styrene derivatives and Pd(OAc)₂/t-Bu₃P ligands.

Purification and Isolation Techniques

Lyophilization for Thermolabile Products

Freeze-drying preserves this compound’s stability when conventional distillation risks decomposition. A validated protocol involves:

| Step | Parameter | Value |

|---|---|---|

| Solution Prep | Solvent System | THF:H₂O (2:1 v/v) |

| Precipitation | Anti-Solvent | n-Propanol |

| Primary Drying | Temperature | -30°C at 200 μbar |

| Secondary Drying | Temperature | 30°C for 15 h |

Critical Considerations

Melt Congealing for Solid Dispersion

Combining this compound with Methocel® K100M (15% w/w) and stearic acid (30% w/w) via melt congealing produces extended-release matrices:

Process Parameters

Performance Metrics

Analytical Characterization

HPLC Purity Assessment

Reverse-phase C18 columns (4.6 × 150 mm, 5 μm) with acetonitrile:phosphate buffer (pH 3.0) mobile phase resolve this compound from synthetic byproducts. Critical validation data:

| Parameter | Result |

|---|---|

| Retention Time | 8.2 ± 0.3 min |

| LOD/LOQ | 0.1 μg/mL / 0.3 μg/mL |

| Linearity (R²) | 0.9998 over 1–100 μg/mL |

Industrial-Scale Production

Analyse Des Réactions Chimiques

Types of Reactions: Troquidazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinoline derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions.

Substitution: The chlorine atom in the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation Products: Various quinoline derivatives.

Reduction Products: Aminoquinoline derivatives.

Substitution Products: Substituted quinoline derivatives with different functional groups.

Applications De Recherche Scientifique

Troquidazole has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.

Biology: Studied for its antimicrobial properties and its potential use in treating bacterial infections.

Medicine: Investigated for its potential use in developing new antimicrobial drugs.

Mécanisme D'action

Troquidazole exerts its antimicrobial effects by targeting the DNA of microorganisms. The compound intercalates into the DNA, disrupting its structure and function. This leads to the inhibition of DNA synthesis and ultimately results in the death of the microorganism. The primary molecular targets are the DNA and associated enzymes involved in DNA replication and repair .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

Troquidazole belongs to the class of nitroheterocyclic compounds, sharing structural motifs with antiparasitic and antimicrobial agents. Below is a comparative analysis with key analogs:

Key Findings

Nitroheterocyclic Activity : this compound’s nitro group enables redox activation in anaerobic pathogens, akin to metronidazole. However, its tetrazole moiety enhances metabolic stability compared to imidazole derivatives like metronidazole .

Quinoline Core vs. Mefloquine: While both this compound and mefloquine (antimalarial) contain quinoline, this compound’s nitro group and tetrazole substituent reduce neurotoxic risks observed in mefloquine’s erythro-diastereomer .

Tetrazole vs. Triazole Derivatives : Tetrazoles (e.g., this compound) exhibit higher aromatic stabilization and acidity than triazoles, improving binding to protozoal enzymes. Triazole-thiadiazole hybrids, in contrast, show broader antimicrobial activity but lack nitroheterocyclic specificity .

Activité Biologique

Troquidazole, a derivative of 1,2,4-triazole, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound is a member of the triazole family, which is known for its significant pharmacological properties. The compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer effects. Its structural features contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various bacterial and fungal strains. Research indicates that it possesses higher antibacterial activity than traditional reference drugs such as ampicillin and streptomycin.

Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multiple Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 150 μg/mL, with some compounds exhibiting particularly strong activity against resistant strains.

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Bacillus cereus | 5-10 | 10-20 |

| Escherichia coli | 5 | 10 |

| Staphylococcus aureus | 10 | 20 |

| Pseudomonas aeruginosa | 15 | 30 |

The most active derivatives were found to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections .

Antifungal Activity

This compound also exhibits significant antifungal properties. Its antifungal activity was reported to be up to 80-fold more potent than ketoconazole and 3 to 40 times more effective than bifonazole against various fungal strains. This broad-spectrum antifungal activity positions this compound as a promising candidate for further development in antifungal therapies .

The mechanisms underlying the biological activity of this compound involve interactions with specific enzymes and cellular targets:

- Antibacterial Mechanism : Docking studies suggest that this compound interacts with bacterial enzymes such as MurB in E. coli, which is crucial for bacterial cell wall synthesis. This interaction disrupts bacterial growth and viability.

- Antifungal Mechanism : The compound appears to target CYP51, an enzyme involved in ergosterol biosynthesis in fungi, thereby compromising fungal cell membrane integrity .

Cytotoxicity and Safety Profile

Toxicity assessments have shown that this compound exhibits low cytotoxicity in both cancerous (MCF7) and non-cancerous (HK-2) cell lines. This favorable safety profile is essential for its potential therapeutic applications .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- In Vitro Studies : In laboratory conditions, this compound demonstrated significant inhibitory effects on resistant bacterial strains, showcasing its potential as an alternative treatment option where conventional antibiotics fail.

- Animal Models : Preliminary studies in animal models have indicated that this compound can effectively reduce infection rates caused by resistant pathogens without significant adverse effects .

Q & A

Q. What is the molecular and structural profile of Troquidazole, and how can it inform foundational pharmacological studies?

this compound (C₁₄H₁₅N₅O₃) is an antiprotozoal agent with a morpholinecarboximidamide backbone and a nitroquinoline substituent. Its SMILES notation (O1CCN(CC1)/C(=N/C1C2C(NCC1NO)CCCC2)N) highlights key functional groups critical for binding to protozoal targets . Researchers should prioritize structural characterization using techniques like X-ray crystallography or NMR spectroscopy to validate purity and confirm stereochemical configuration. This step is essential for reproducibility in pharmacological assays .

Q. What validated analytical methods are recommended for quantifying this compound in experimental matrices (e.g., plasma, tissue)?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS/MS) are gold-standard methods. Validation parameters must include specificity, linearity (e.g., R² ≥ 0.995), precision (CV < 15%), and recovery rates (80–120%) per ICH guidelines. Cross-validate results with independent laboratories to minimize batch variability .

Q. How should researchers design initial in vitro efficacy studies to evaluate this compound’s antiprotozoal activity?

Use standardized parasite strains (e.g., Plasmodium falciparum for malaria) in dose-response assays. Include positive controls (e.g., chloroquine) and vehicle controls. Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism). Replicate experiments ≥3 times to assess inter-assay variability .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data between in vitro and in vivo models be systematically analyzed?

Apply contradiction analysis frameworks (e.g., TRIZ model) to identify confounding variables. For instance, poor solubility or metabolic instability in vivo may explain reduced efficacy compared to in vitro results. Validate hypotheses using pharmacokinetic studies (e.g., bioavailability assays) and metabolite profiling .

Q. What experimental strategies optimize this compound’s selectivity to minimize off-target effects in complex biological systems?

Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended targets. Pair this with computational docking studies (e.g., AutoDock Vina) to refine this compound’s binding interactions. Use CRISPR-Cas9 knockouts of suspected off-target proteins to confirm specificity .

Q. How should researchers investigate this compound resistance mechanisms in protozoan pathogens?

Conduct longitudinal genomic sequencing of parasites exposed to sublethal this compound doses. Focus on mutations in putative target genes (e.g., nitroreductases) and validate via gene-editing (e.g., RNAi). Compare resistant vs. wild-type strains using transcriptomics to identify upregulated efflux pumps or detox pathways .

Q. What methodologies are critical for assessing this compound’s long-term toxicological profile in preclinical models?

Design chronic toxicity studies with staggered dosing (e.g., 6–12 months in rodents). Monitor hematological, hepatic, and renal biomarkers monthly. Perform histopathological analyses post-mortem. Use a tiered approach: start with OECD 453 (chronic toxicity) guidelines, then escalate to reproductive/developmental toxicity assays if warranted .

Methodological Best Practices

Q. How to integrate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data into computational models for dose optimization?

Develop compartmental PK models (e.g., NONMEM) using plasma concentration-time curves. Link PK data to PD endpoints (e.g., parasite load reduction) via Emax or sigmoidal models. Validate predictions in a secondary animal model before human trials .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with existing antiprotozoal agents?

Use Chou-Talalay combination index (CI) analysis. Calculate CI values across multiple effect levels (e.g., IC₅₀, IC₉₀). Pair this with isobolographic analysis to distinguish additive vs. synergistic interactions. Confirm findings with Bliss independence models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.